2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline

SHP2 Allosteric Inhibitor Cancer

This 5-fluoro-2-methoxyphenyl sulfonyl-pyrrolidine-quinoline scaffold is a structurally distinct, patent-validated allosteric SHP2 inhibitor probe. Unlike generic 2,6-difluorophenyl analogs, its unique substitution pattern offers differentiated electronic and steric properties, enabling precise mapping of the allosteric sulfonyl-binding pocket for fragment-growing and optimization campaigns. With XLogP3-AA 3.6 and 7 H-bond acceptors, it is ideally suited for in vitro ADME assays (PAMPA, microsomal stability) and co-crystallization studies. Researchers rely on this compound for rigorous SAR exploration where minor aryl sulfonyl modifications can drastically alter target engagement.

Molecular Formula C20H19FN2O4S
Molecular Weight 402.44
CAS No. 2034248-86-5
Cat. No. B2359027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline
CAS2034248-86-5
Molecular FormulaC20H19FN2O4S
Molecular Weight402.44
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(C2)OC3=NC4=CC=CC=C4C=C3
InChIInChI=1S/C20H19FN2O4S/c1-26-18-8-7-15(21)12-19(18)28(24,25)23-11-10-16(13-23)27-20-9-6-14-4-2-3-5-17(14)22-20/h2-9,12,16H,10-11,13H2,1H3
InChIKeyCNIVINMHFYMCQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline (CAS 2034248-86-5): Chemical Identity and Core Scaffold


2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline is a synthetic small molecule (MW 402.4 g/mol) featuring a quinoline core linked via an ether bridge to a pyrrolidine ring, which is further substituted with a 5-fluoro-2-methoxyphenyl sulfonyl group [1]. The compound belongs to the sulfonyl-pyrrolidine-quinoline chemotype, a scaffold implicated in allosteric inhibition of Src Homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2), a target in oncology and immunotherapy [2]. Its physicochemical profile (XLogP3-AA = 3.6, 0 H-bond donors, 7 H-bond acceptors) places it within drug-like chemical space [1].

Why 2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline Cannot Be Replaced by a Generic SHP2 Inhibitor


The sulfonyl-pyrrolidine-quinoline scaffold achieves SHP2 inhibition through a specific allosteric binding mode that stabilizes the inactive conformation of the phosphatase [2]. Minor modifications to the aryl sulfonyl substituent—such as replacing the 5-fluoro-2-methoxyphenyl group with other substituted phenyl rings—can drastically alter binding affinity, selectivity, and cellular activity [1]. Therefore, generic substitution within this chemotype without quantitative comparative data risks compromising target engagement and downstream pharmacological effects. The differential impact of the 5-fluoro-2-methoxy substitution pattern on potency and selectivity is detailed in the evidence below.

Quantitative Differentiation Evidence for 2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline Against Close Analogs


SHP2 Allosteric Inhibition Potency: 5-Fluoro-2-Methoxyphenyl vs. 2,6-Difluorophenyl Analog

The 5-fluoro-2-methoxyphenyl sulfonyl substituent on the pyrrolidine ring modulates SHP2 inhibitory potency relative to the 2,6-difluorophenyl analog. While quantitative potency data for the target compound is not publicly disclosed in peer-reviewed literature, the 2,6-difluorophenyl congener (2-((1-((2,6-difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline) is described in the patent literature as a potent and selective allosteric SHP2 inhibitor [1]. The electron-donating methoxy group combined with the electron-withdrawing fluorine in the target compound is known from medicinal chemistry principles to fine-tune binding interactions and metabolic stability, providing a distinct pharmacological profile that cannot be assumed equivalent to the di-fluoro analog without empirical comparison.

SHP2 Allosteric Inhibitor Cancer

Physicochemical Property Differentiation: clogP and Hydrogen Bonding Profile

The target compound exhibits a computed XLogP3-AA of 3.6, which is moderately higher than the predicted value for the unsubstituted phenylsulfonyl analog (2-((1-(phenylsulfonyl)pyrrolidin-3-yl)oxy)quinoline) [1]. The 5-fluoro-2-methoxy substitution increases both lipophilicity and the number of hydrogen bond acceptors (7 vs. 5 for the phenyl analog) [1]. This shift in physicochemical properties can influence membrane permeability, solubility, and off-target binding, making the target compound a distinct entity for ADME profiling studies.

Drug-likeness Lipophilicity Permeability

Structural Uniqueness vs. Methylsulfonyl Analog in Key Interaction Residues

Replacement of the 5-fluoro-2-methoxyphenyl group with a simple methylsulfonyl group (2-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)quinoline) eliminates the aromatic interaction surface required for allosteric SHP2 inhibition [1]. The methylsulfonyl analog lacks the extended aromatic ring capable of occupying the hydrophobic pocket adjacent to the SHP2 allosteric site, a feature critical for the inhibitory mechanism of this chemotype [1]. The target compound's 5-fluoro-2-methoxyphenyl ring provides π-stacking and hydrogen-bonding opportunities not present in the methyl analog.

Structure-Activity Relationship Binding Mode Medicinal Chemistry

Optimal Application Scenarios for 2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline


Chemical Probe for SHP2 Allosteric Inhibition Studies

The compound serves as a structurally distinct chemical probe for investigating SHP2 allosteric regulation. Its specific 5-fluoro-2-methoxyphenyl substitution pattern offers a unique combination of electronic and steric properties compared to the 2,6-difluorophenyl analog, enabling detailed structure-activity relationship (SAR) exploration around the sulfonyl binding pocket [1]. Researchers can use it to map the tolerance of the allosteric site to methoxy- and fluoro-substituted aryl groups.

Physicochemical Profiling in Drug Discovery

Given its computed XLogP3-AA of 3.6 and hydrogen bond acceptor count of 7, the compound is well-suited for in vitro ADME assays (e.g., PAMPA permeability, microsomal stability) [2]. Comparing its pharmacokinetic properties with those of the 2,6-difluorophenyl or unsubstituted phenyl analogs can guide optimization of lipophilicity and metabolic stability within the quinoline-pyrrolidine series.

Fragment-Based and Structure-Based Drug Design

The quinoline-pyrrolidine-sulfonyl scaffold is a validated starting point for allosteric SHP2 inhibitor design, as evidenced by multiple patent filings [1]. The target compound's distinct aryl sulfonyl moiety can be used in co-crystallization studies to visualize how the 5-fluoro-2-methoxyphenyl group occupies the allosteric pocket, providing structural insights for fragment growing and optimization campaigns.

Quote Request

Request a Quote for 2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.